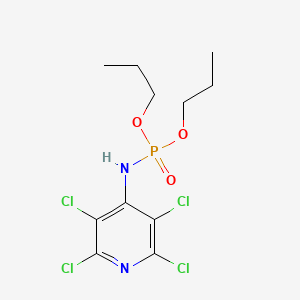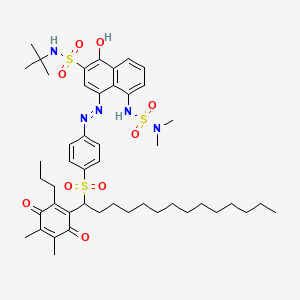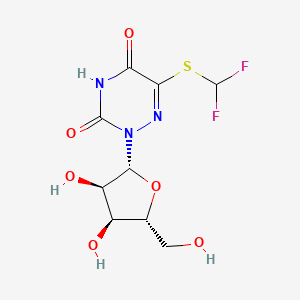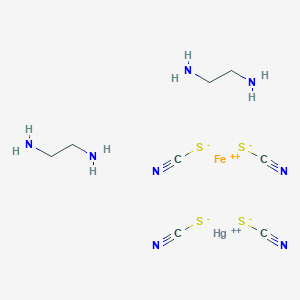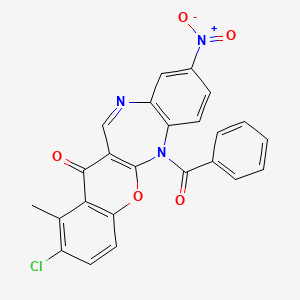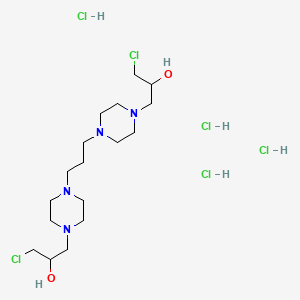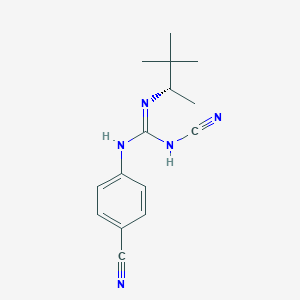
Naminidil, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naminidil, (S)-, also known as BMS 234303-01, is a potassium channel opener with the molecular formula C15H19N5 and a molecular weight of 269.3449 g/mol . It has been studied for its potential use as a topical treatment for androgenetic alopecia, although research in this area has been discontinued .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Naminidil involve the preparation of in vivo working solutions for animal experiments. This typically includes dissolving the compound in DMSO, followed by the addition of Tween 80 and saline to create a clear solution .
Analyse Des Réactions Chimiques
Types of Reactions
Naminidil undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
Naminidil has been studied for various scientific research applications, including:
Mécanisme D'action
Naminidil exerts its effects by opening potassium channels, specifically targeting the ABCC8 (SUR1)/KCNJ11 (KIR6.2) and ABCC9 (SUR2)/KCNJ11 (KIR6.2) channels . This action leads to the hyperpolarization of cell membranes and subsequent physiological effects. The molecular targets and pathways involved include the ATP-sensitive potassium channels, which play a crucial role in regulating cellular excitability and ion transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Naminidil include other potassium channel openers such as:
Minoxidil: Another potassium channel opener used for the treatment of hair loss.
Diazoxide: Used to treat hypoglycemia by opening potassium channels.
Nicorandil: Used as a vasodilator in the treatment of angina.
Uniqueness
Naminidil is unique in its specific molecular structure and its targeted action on the ABCC8 and ABCC9 channels. While other potassium channel openers may have similar effects, Naminidil’s specific binding and activation profile distinguish it from other compounds .
Propriétés
Numéro CAS |
220641-14-5 |
|---|---|
Formule moléculaire |
C15H19N5 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-cyano-3-(4-cyanophenyl)-2-[(2S)-3,3-dimethylbutan-2-yl]guanidine |
InChI |
InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20)/t11-/m0/s1 |
Clé InChI |
PGYDRGZVXVVZQC-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
SMILES canonique |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


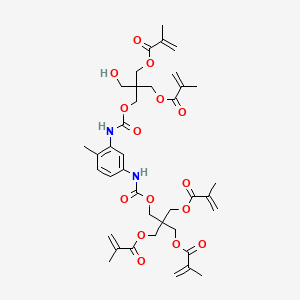
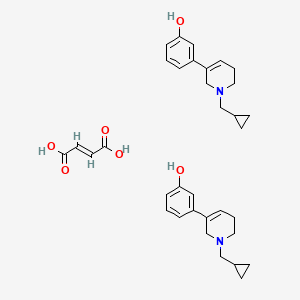

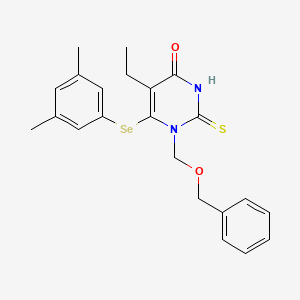
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
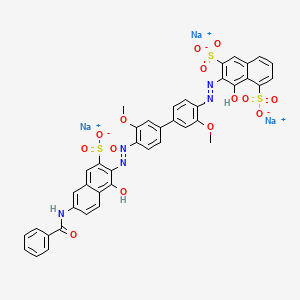
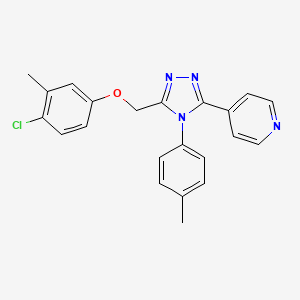
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
